molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No. B1339186
CAS RN: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Patent
US04402973

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrate (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Quantity
17.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
49.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][CH:10]=1)N.S(=O)(=O)(O)O.[N+]([O-])([O-])=O.[Na+].[I-:22].[K+]>O.[Cu]>[I:22][C:6]1[C:5]([CH3:11])=[C:4]([CH:10]=[CH:9][CH:8]=1)[CH2:3][OH:2] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
43.4 g
Type
reactant
Smiles
Cl.OCC=1C(=C(N)C=CC1)C
Name
Quantity
17.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
49.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
With the temperature maintained at 0°
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was slowly warmed to 70° where it
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed with an aqueous saturated solution of sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC=1C(=C(CO)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 24.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.